5-Amino-1-(7-chloro-4-quinolinyl)-1h-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-(7-chloro-4-quinolinyl)-1h-pyrazole-4-carbonitrile: is a heterocyclic compound that features both quinoline and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(7-chloro-4-quinolinyl)-1h-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Quinoline Moiety: The starting material, 4-chloroquinoline, is synthesized through a Skraup synthesis involving aniline, glycerol, and sulfuric acid.
Formation of the Pyrazole Moiety: The pyrazole ring is formed by reacting hydrazine with a suitable diketone or β-keto ester.
Coupling Reaction: The quinoline and pyrazole moieties are coupled using a nucleophilic substitution reaction, where the amino group of the pyrazole attacks the chloro group of the quinoline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group, converting it back to an amino group.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
5-Amino-1-(7-chloro-4-quinolinyl)-1h-pyrazole-4-carbonitrile: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to the presence of the quinoline moiety, which is known for its antimalarial properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Amino-1-(7-chloro-4-quinolinyl)-1h-pyrazole-4-carbonitrile involves its interaction with biological targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the pyrazole ring can interact with various proteins, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial properties.
Pyrazole Derivatives: Compounds with similar pyrazole structures used in various pharmaceutical applications.
Uniqueness
- The combination of quinoline and pyrazole moieties in 5-Amino-1-(7-chloro-4-quinolinyl)-1h-pyrazole-4-carbonitrile provides a unique structural framework that can interact with multiple biological targets, making it a versatile compound in medicinal chemistry.
Properties
CAS No. |
106898-38-8 |
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Molecular Formula |
C13H8ClN5 |
Molecular Weight |
269.69 g/mol |
IUPAC Name |
5-amino-1-(7-chloroquinolin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H8ClN5/c14-9-1-2-10-11(5-9)17-4-3-12(10)19-13(16)8(6-15)7-18-19/h1-5,7H,16H2 |
InChI Key |
VUZSDANLIXIZFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)N3C(=C(C=N3)C#N)N |
Origin of Product |
United States |
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